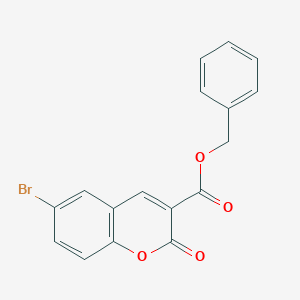

benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

benzyl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c18-13-6-7-15-12(8-13)9-14(17(20)22-15)16(19)21-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLYYBWVIBYRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetone . The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as pancreatic lipase, by binding to their active sites and blocking substrate access . This inhibition can lead to various biological effects, including reduced fat absorption and potential anti-obesity effects .

Comparison with Similar Compounds

This section compares benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with structurally analogous coumarin derivatives, focusing on substituent effects, spectral properties, and synthetic methodologies.

Substituent and Functional Group Variations

Table 1: Key Structural and Physical Properties of Analogous Coumarins

Substituent Effects on Properties

- Halogen Influence (Br vs. Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits a distinct ¹³C NMR carbonyl signal at δ 164.78, slightly downfield from its chloro analog due to bromine’s electron-withdrawing effect .

Ester Group Variations:

The benzyl ester in the target compound introduces aromatic π-system interactions, which may enhance stacking in crystalline phases compared to ethyl esters. Ethyl esters, being smaller, likely exhibit higher volatility and lower melting points .Carboxylic Acid vs. Ester Derivatives:

The carboxylic acid analog (6-bromo-2-oxo-2H-chromene-3-carboxylic acid) shows a higher IR carbonyl stretch (1771 cm⁻¹) compared to esters (~1745 cm⁻¹), reflecting differences in electron delocalization .

Spectral and Computational Comparisons

Vibrational Spectra:

Density functional theory (DFT) studies on ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate revealed strong agreement between calculated and experimental IR bands, particularly for C=O stretches (~1745 cm⁻¹) and aromatic C-Br vibrations (~560 cm⁻¹) .NMR Chemical Shifts: The benzo[f]chromene derivative (3-oxo-3H-benzo[f]chromene-2-carboxylic acid) displays a deshielded carboxylic proton at δ 9.34 in ¹H NMR due to extended conjugation across the fused ring system .

Biological Activity

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, highlighting its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine substituent at the 6-position and a benzyl group attached to the carboxylate. Its molecular formula is with a molecular weight of approximately 345.18 g/mol. The unique structure contributes to its reactivity and potential biological activities.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it exhibits significant inhibitory effects on cancer cell proliferation and invasion.

Case Study: In Vitro and In Vivo Studies

A study evaluated the effects of various chromene derivatives on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in HT1080 (fibrosarcoma) and MDA-MB231 (breast cancer) cells. The compound inhibited cell invasion in a Boyden chamber assay, outperforming standard metalloproteinase inhibitors .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Invasion Inhibition (%) |

|---|---|---|

| HT1080 | 15.4 | 67 |

| MDA-MB231 | 12.8 | 75 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Research Findings

Studies have reported that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to traditional antibiotics .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, demonstrating its ability to scavenge free radicals effectively.

The compound acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.